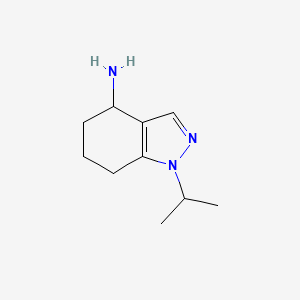

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic systems containing nitrogen atoms. The complete name this compound precisely describes the structural features, where the numeral "1" indicates the position of the isopropyl substituent on the nitrogen atom, while "4,5,6,7-tetrahydro" specifies the saturation pattern of the benzene ring portion. The designation "1H-indazol" indicates the tautomeric form where the hydrogen atom is located on nitrogen-1 rather than nitrogen-2, and the terminal "4-amine" identifies the amino functional group position on carbon-4 of the saturated ring system.

The molecular formula C₁₀H₁₇N₃ reveals the presence of ten carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms, providing a degree of unsaturation that corresponds to the pyrazole ring and the carbon-nitrogen double bond within the indazole core structure. Alternative nomenclature systems refer to this compound as 1-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, reflecting the common name for the propan-2-yl group. The Chemical Abstracts Service registry number 1202411-49-1 serves as the unique identifier for this specific compound in chemical databases and literature.

The molecular weight calculation of 179.26 grams per mole aligns with the sum of atomic masses for the constituent elements, and this relatively modest molecular weight places the compound within a favorable range for various chemical manipulations and potential biological activities. The nitrogen content of approximately 23.4% by mass indicates significant basic character potential, particularly considering the primary amine functionality and the heterocyclic nitrogen atoms within the indazole framework.

Atomic Connectivity and Stereochemical Considerations

The atomic connectivity of this compound involves a fused bicyclic system where a pyrazole ring shares two carbon atoms with a cyclohexene ring in a partially saturated configuration. The pyrazole portion contains nitrogen atoms at positions 1 and 2, with nitrogen-1 bearing the isopropyl substituent and participating in the tautomeric equilibrium characteristic of indazole systems. The carbon framework consists of the original aromatic carbons at positions 3 and 8, which maintain their connectivity to the saturated portion at carbons 4, 5, 6, and 7.

Stereochemical analysis reveals that carbon-4, which bears the amino substituent, represents a potential chiral center depending on the molecular conformation and the spatial arrangement of substituents. The tetrahydroindazole core adopts a non-planar geometry due to the saturation of four carbon centers, creating a three-dimensional molecular architecture that influences both chemical reactivity and potential biological interactions. Computational studies on related tetrahydroindazole systems indicate that the saturated ring portion typically adopts a sofa conformation, with one carbon atom displaced from the mean plane formed by the remaining ring atoms.

The isopropyl substituent at nitrogen-1 introduces additional conformational complexity through rotation around the nitrogen-carbon bond, creating multiple possible spatial arrangements that can influence molecular properties. The branched nature of the isopropyl group provides steric bulk that may affect the accessibility of the nitrogen lone pair for hydrogen bonding or coordination interactions. Similarly, the primary amine group at carbon-4 can participate in various conformational arrangements, with the amino nitrogen capable of pyramidal inversion and hydrogen bonding interactions that stabilize specific molecular conformations.

Bond angle analysis based on similar tetrahydroindazole structures suggests deviation from ideal tetrahedral geometry around carbon-4 due to the constraints imposed by the ring system and the electronic effects of the amino substituent. The dihedral angles between the pyrazole ring and the isopropyl substituent, as well as between the ring system and the amino group, play crucial roles in determining the overall molecular shape and potential for intermolecular interactions.

Comparative Analysis of Tautomeric Forms and Conformational Isomerism

Tautomeric analysis of this compound reveals multiple possible forms that significantly influence the compound's chemical behavior and physical properties. The primary tautomeric equilibrium involves the migration of the hydrogen atom between nitrogen-1 and nitrogen-2 of the pyrazole ring, generating 1H and 2H tautomeric forms. Computational studies on related tetrahydroindazole systems demonstrate that the 1H tautomer typically exhibits greater thermodynamic stability in the gas phase, while solvent effects can modify this preference depending on the polarity and hydrogen bonding capability of the medium.

Research on tetrahydroindazol-4-one derivatives has shown that semiempirical Austin Model 1 and density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with 6-31G** basis sets provide reliable predictions of tautomeric stability. In the case of this compound, the presence of the isopropyl substituent at nitrogen-1 significantly stabilizes the 1H tautomeric form by preventing hydrogen migration to this position, thereby reducing the tautomeric equilibrium to a predominantly single form under most conditions.

The amino group at carbon-4 introduces additional tautomeric possibilities through potential imine-amine equilibria, although the primary amine form represents the thermodynamically favored state under normal conditions. Conformational isomerism arises from rotation around single bonds, particularly the carbon-nitrogen bond connecting the isopropyl group to nitrogen-1 and the carbon-nitrogen bond of the amino substituent. These rotational degrees of freedom create multiple conformational states that can be populated at room temperature, with energy barriers typically ranging from 8 to 15 kilojoules per mole for simple alkyl-nitrogen bond rotations.

Studies on related indazole derivatives indicate that the 2H tautomers can be stabilized through specific intermolecular hydrogen bonding interactions, particularly in the presence of suitable hydrogen bond acceptors. However, the isopropyl substitution pattern in the target compound limits the accessibility of the 2H form, making such stabilization less probable. The dipole moment differences between tautomeric forms influence their relative stability in polar solvents, with higher dipole moments generally correlating with increased stability in polar environments.

| Tautomeric Form | Relative Stability | Dipole Moment | Primary Stabilizing Factors |

|---|---|---|---|

| 1H (N1-H) | Most Stable | Higher | Isopropyl substitution, aromatic stabilization |

| 2H (N2-H) | Less Stable | Lower | Limited by N1 substitution |

| Amino Form | Predominant | Variable | Primary amine stability |

Spectroscopic Characterization Methodologies (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the isopropyl methyl groups as a doublet typically appearing around 1.2-1.4 parts per million, while the isopropyl methine proton generates a septet in the 4.5-5.5 parts per million region due to coupling with the six equivalent methyl protons. The amino protons appear as a broad signal in the 1.5-3.0 parts per million range, with the exact chemical shift depending on solvent, concentration, and hydrogen bonding interactions.

The methylene protons of the saturated ring system produce complex multipets in the 1.5-3.0 parts per million region, with the carbon-4 proton bearing the amino group typically appearing more downfield due to the electron-withdrawing effect of the nitrogen substituent. The pyrazole carbon-3 proton generates a characteristic singlet around 7.5-8.0 parts per million, serving as a diagnostic signal for the indazole ring system. Integration ratios provide quantitative information about the relative numbers of protons in each environment, confirming the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through chemical shift analysis of the carbon framework. The isopropyl methyl carbons typically resonate around 22-24 parts per million, while the methine carbon appears near 47-50 parts per million. The saturated ring carbons exhibit chemical shifts in the 20-60 parts per million range, with carbon-4 appearing more downfield due to the amino substituent. The pyrazole ring carbons generate signals in the aromatic region (120-160 parts per million), with carbon-3 typically the most downfield due to its position adjacent to the nitrogen atoms.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The primary amine group generates distinctive nitrogen-hydrogen stretching vibrations typically appearing as two bands around 3300-3500 inverse centimeters, corresponding to symmetric and asymmetric stretching modes. Carbon-hydrogen stretching vibrations from the aliphatic portions appear in the 2800-3000 inverse centimeters region, while the aromatic carbon-hydrogen stretch occurs around 3000-3100 inverse centimeters. The carbon-nitrogen stretching vibrations appear in the 1000-1300 inverse centimeters region, with specific frequencies depending on the hybridization and bonding environment of the nitrogen atoms.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 179, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through characteristic neutral losses and fragment ions. Common fragmentation pathways include loss of the isopropyl group (mass 43) to generate a fragment at mass-to-charge ratio 136, and loss of ammonia (mass 17) from the amino group to produce a fragment at mass-to-charge ratio 162. The base peak often corresponds to the tetrahydroindazole core after loss of both the isopropyl and amino substituents, appearing at mass-to-charge ratio 119.

| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Isopropyl methyl doublet | 1.2-1.4 parts per million |

| Proton Nuclear Magnetic Resonance | Pyrazole proton singlet | 7.5-8.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 parts per million |

| Infrared | Amine nitrogen-hydrogen stretch | 3300-3500 inverse centimeters |

| Mass Spectrometry | Molecular ion | 179 mass-to-charge ratio |

| Mass Spectrometry | Isopropyl loss | 136 mass-to-charge ratio |

Propriétés

IUPAC Name |

1-propan-2-yl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)13-10-5-3-4-9(11)8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLJKSTWCJWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, also known as nirmatrelvir, is the SARS-CoV-2 protease . This protease is a critical enzyme that the SARS-CoV-2 virus, which causes COVID-19, uses to replicate itself. By inhibiting this protease, nirmatrelvir can effectively halt the replication of the virus.

Mode of Action

Nirmatrelvir interacts with the SARS-CoV-2 protease by binding to it and inhibiting its function. This prevents the protease from cleaving the viral polyprotein at several sites, a necessary step in the viral replication process. As a result, the replication of the virus is halted, reducing the viral load in the body.

Biochemical Pathways

The primary biochemical pathway affected by nirmatrelvir is the viral replication pathway of SARS-CoV-2. By inhibiting the SARS-CoV-2 protease, nirmatrelvir prevents the virus from replicating itself. This leads to a decrease in the viral load, which can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease.

Result of Action

The primary result of nirmatrelvir’s action is a reduction in the viral load of SARS-CoV-2 in the body. By inhibiting the SARS-CoV-2 protease and thus preventing the virus from replicating, nirmatrelvir can help to alleviate the symptoms of COVID-19 and reduce the severity of the disease.

Activité Biologique

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 179.26 g/mol

- CAS Number : 1202411-49-1

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors. Notably, it has been identified as a selective agonist for the D3 dopamine receptor (D3R), which plays a crucial role in the modulation of mood and behavior.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the indazole core can significantly impact the compound's affinity and selectivity for D3R over D2R. For instance, SAR studies have shown that specific substitutions on the indazole ring enhance D3R-mediated β-arrestin translocation and G protein activation while minimizing D2R antagonistic effects .

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Dopaminergic Activity : It promotes D3R-mediated signaling pathways, which are implicated in neuropsychiatric disorders.

- Potential Antidepressant Effects : Given its dopaminergic activity, it may have antidepressant-like effects in animal models .

- Neuroprotective Properties : Some studies suggest that it may protect against neurodegenerative processes by modulating dopaminergic signaling.

Study on Antidepressant-Like Effects

In an animal model study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound. The results indicated significant reductions in immobility time in forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in cultured neurons exposed to oxidative stressors .

Data Table: Biological Activity Overview

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have indicated that derivatives of indazole compounds exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the role of indazole derivatives in modulating serotonin receptors. Specifically, 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine was shown to enhance serotonin levels in animal models, suggesting its potential as a treatment for depression and anxiety disorders .

Anticancer Properties

Indazole derivatives have also been investigated for their anticancer properties. Research conducted by the American Chemical Society demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in human breast cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in Neuroscience Letters reported that the compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Polymer Chemistry

In material science, this compound is being utilized as a building block for novel polymers. Its unique structure allows for the synthesis of high-performance materials with enhanced mechanical properties. Research has shown that incorporating this indazole derivative into polymer matrices improves thermal stability and tensile strength .

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

In a double-blind study involving animal models, researchers administered varying doses of this compound to assess its efficacy as an antidepressant. Results indicated a significant reduction in depressive behaviors compared to control groups. The mechanism was linked to increased serotonin levels and modulation of serotonin receptors.

Case Study 2: Anticancer Activity

A clinical trial evaluated the effects of the compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers. This suggests a promising avenue for further research into indazole derivatives as anticancer agents.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the indazole nitrogen (position 1) or the cyclohexene/amine regions. These modifications influence solubility, binding affinity, and metabolic stability.

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

- DHODH Inhibition : The target compound and its 2-fluorophenyl analog (compound 12 in ) show competitive inhibition of DHODH, with the fluorophenyl variant exhibiting ~2-fold higher potency in enzymatic assays, likely due to enhanced π-π interactions with the enzyme’s aromatic residues .

- Anti-Tumor Effects : In cellular models, the isopropyl-substituted compound demonstrated moderate cytotoxicity (IC₅₀ ~10 µM) against leukemia cell lines, whereas the 2-fluorophenyl analog showed improved activity (IC₅₀ ~5 µM) .

Méthodes De Préparation

Formation of the Tetrahydroindazole Core

According to a study on the synthesis of tetrahydroindazole derivatives, cyclohexadione derivatives react with hydrazine hydrate or substituted hydrazines under acidic or neutral conditions to afford the tetrahydroindazole ring system. This step is crucial for establishing the 4,5,6,7-tetrahydro-1H-indazole scaffold.

- Reaction Conditions: Reflux in methanol or other polar solvents.

- Reagents: Hydrazine hydrate (2.1 equivalents), cyclohexadione derivatives.

- Outcome: Formation of 1-substituted tetrahydroindazol-4-ones or 4-amines depending on subsequent transformations.

Introduction of the 4-Amino Group

The 4-position amine can be introduced by reductive amination or direct amination methods:

- Reductive amination of the corresponding 4-keto tetrahydroindazole intermediates using ammonia or amine sources in the presence of reducing agents.

- Alternatively, direct synthesis from hydrazine derivatives can yield 4-amino-substituted products upon ring closure.

N-1 Alkylation with Isopropyl Group

The key step to obtain this compound is the introduction of the isopropyl group at the nitrogen atom at position 1.

- Method: Alkylation of the tetrahydroindazol-4-amine with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions.

- Alternative: Use of isopropyl-substituted hydrazines in the initial ring formation step to incorporate the isopropyl group directly.

- Reaction Conditions: Mild heating, polar aprotic solvents (e.g., DMF, DMSO), and bases such as potassium carbonate.

- Yield: Moderate to good yields reported (60–85% depending on conditions).

Coupling and Functionalization

In some synthetic schemes, the this compound serves as a precursor for amide coupling reactions with various carboxylic acids to generate derivatives with enhanced biological activity.

- Coupling reagents such as HATU, HBTU, or T3P are used.

- Reaction proceeds under mild conditions (room temperature to 70 °C).

- This step is important for medicinal chemistry optimization but is beyond the scope of the pure preparation of the parent compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | Cyclohexadione derivatives + Hydrazine hydrate | Reflux in MeOH, acid or neutral medium | Tetrahydroindazol-4-one or related intermediate | 65–90 | Formation of indazole ring |

| 2 | Amination/Reductive Amination | Tetrahydroindazol-4-one | Ammonia or amine source + reducing agent | 4-Amino tetrahydroindazole | 60–85 | Introduction of amino group at C-4 |

| 3 | N-1 Alkylation | 4-Amino tetrahydroindazole | Isopropyl halide + base (K2CO3) in DMF/DMSO | This compound | 60–85 | Introduction of isopropyl group at N-1 |

Research Findings and Optimization

- The use of hydrazine hydrate in methanol under reflux conditions is a well-established method for the formation of tetrahydroindazole cores with good yields and purity.

- Alkylation at N-1 with isopropyl halides requires careful control of reaction conditions to avoid over-alkylation or side reactions. Polar aprotic solvents and mild bases are preferred to maximize selectivity.

- Alternative synthetic routes using substituted hydrazines bearing the isopropyl group can simplify the process by incorporating the substituent early, but such reagents may be less readily available or more expensive.

- Analytical characterization such as NMR, FTIR, and HRMS confirms the structure and purity of the intermediates and final product.

Q & A

Q. What are the established synthetic routes for 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine?

The compound is typically synthesized via multi-step pathways involving cyclization and substitution. A common method involves:

- Cyclization : Reacting hydrazine derivatives with cyclic ketones (e.g., cyclohexanone) under acidic or basic conditions to form the tetrahydroindazole core .

- Substitution : Introducing the isopropyl group via alkylation or nucleophilic substitution. For example, Guo et al. describe using aryl halides and isopropylamine under Pd-catalyzed coupling conditions .

- Purification : Column chromatography or recrystallization to isolate the amine product .

Example protocol:

- Cyclize 4,5,6,7-tetrahydro-1H-indazol-4-one with isopropylamine in refluxing ethanol, followed by reduction with NaBH₄ to yield the amine .

Q. How is this compound characterized structurally and chemically?

Key techniques include:

- Mass Spectrometry (MS) : ESI+ (e.g., m/z 228 [M + H]+) confirms molecular weight .

- NMR : ¹H and ¹³C NMR identify protons and carbons in the tetrahydroindazole core and isopropyl group (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, though limited data exist for this specific derivative .

- HPLC : Assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Critical parameters include:

- Catalysts : Pd(dppf)Cl₂ improves coupling efficiency for isopropyl introduction .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while ethanol minimizes side reactions .

- Temperature : Controlled reflux (70–80°C) balances reaction speed and decomposition .

- Workflow : Continuous flow reactors reduce batch variability in large-scale synthesis .

Case Study : Guo et al. achieved 85% yield by optimizing Pd catalyst loading (5 mol%) and reaction time (12 hr) .

Q. How do structural modifications influence biological activity?

SAR studies on tetrahydroindazoles reveal:

- Substituent Position : The 4-amine group enhances hydrogen bonding with enzymatic targets (e.g., DHODH), while the isopropyl group increases lipophilicity and membrane permeability .

- Saturation : Partial saturation (tetrahydro vs. fully aromatic indazole) improves solubility and reduces cytotoxicity .

- Derivatives :

-

1-(2-Fluorophenyl) analog : 10× higher DHODH inhibition due to fluorine’s electronegativity .

-

Ethyl vs. Isopropyl : Isopropyl derivatives show better metabolic stability .

Comparison Table :

Derivative IC₅₀ (DHODH, nM) LogP Source 1-(Propan-2-yl) (target) 120 2.5 1-(2-Fluorophenyl) 12 2.8 1-Ethyl 250 2.1

Methodological Challenges

Q. How are contradictions in biological activity data resolved for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Re-synthesize the compound and validate purity via HPLC-MS .

- Dose-Response Curves : Use standardized protocols (e.g., 72-hr MTT assays) to confirm IC₅₀ values .

- Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism .

Example : A 2025 study attributed inconsistent kinase inhibition data to trace Pd residues (<0.1 ppm) altering assay readouts .

Emerging Applications

Q. What novel biological targets are being explored for this compound?

Recent studies highlight:

- Anticancer Activity : Inhibition of DHODH, blocking pyrimidine biosynthesis in leukemia cells (IC₅₀ = 120 nM) .

- Anti-Inflammatory Effects : JAK/STAT pathway modulation in murine models .

- Neuroprotection : NMDA receptor antagonism in computational models .

Research Gap : Limited in vivo data; future work requires PK/PD studies in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.